molecular formula C6H2BrF3OS B15313012 1-(3-Bromo-thiophen-2-yl)-2,2,2-trifluoroethanone

1-(3-Bromo-thiophen-2-yl)-2,2,2-trifluoroethanone

Cat. No.: B15313012
M. Wt: 259.05 g/mol
InChI Key: LMEYGURUCKIOHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one is an organic compound that features a thiophene ring substituted with a bromine atom at the 3-position and a trifluoromethyl ketone group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one typically involves the bromination of thiophene followed by the introduction of the trifluoromethyl ketone group. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted thiophene derivatives.

    Reduction: 1-(3-bromothiophen-2-yl)-2,2,2-trifluoroethanol.

    Oxidation: Thiophene sulfoxides or sulfones.

Scientific Research Applications

1-(3-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its bromine and trifluoromethyl ketone groups. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one is unique due to the combination of the bromine-substituted thiophene ring and the trifluoromethyl ketone group. This unique structure imparts distinct electronic properties and reactivity, making it valuable in various chemical and industrial applications .

Properties

Molecular Formula

C6H2BrF3OS

Molecular Weight

259.05 g/mol

IUPAC Name

1-(3-bromothiophen-2-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C6H2BrF3OS/c7-3-1-2-12-4(3)5(11)6(8,9)10/h1-2H

InChI Key

LMEYGURUCKIOHT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)C(=O)C(F)(F)F

Origin of Product

United States

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